Product packaging for (8-bromoquinolin-5-yl)methanol(Cat. No.:CAS No. 943847-25-4)

(8-bromoquinolin-5-yl)methanol

Cat. No.: B6255713
CAS No.: 943847-25-4
M. Wt: 238.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinoline (B57606) Scaffold in Diverse Research Areas

The quinoline scaffold, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. researchgate.netresearchgate.net This "privileged" structure serves as a fundamental building block for a vast array of synthetic compounds with significant pharmacological and biological activities. researchgate.netnih.gov Its versatility allows for functionalization at multiple positions on the rings, enabling chemists to fine-tune the properties of the resulting molecules. nih.gov

In the pharmaceutical field, quinoline derivatives are recognized for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antineurodegenerative properties. researchgate.netnih.govresearchgate.net The ability of the quinoline nucleus to interact with various biological targets is a key reason for its prevalence in drug discovery and development. researchgate.netnih.gov The continuous exploration of quinoline-based compounds fuels the search for novel and more effective therapeutic agents. nih.gov

Overview of Halogenated and Hydroxymethylated Quinolines

The introduction of halogen atoms and hydroxymethyl groups onto the quinoline scaffold significantly modifies the molecule's physicochemical and biological properties.

Halogenated Quinolines: The process of halogenation, adding elements like bromine or chlorine, is a critical strategy in medicinal chemistry. nih.gov Halogen atoms can alter a molecule's acidity, lipophilicity, and metabolic stability. This modification can enhance the compound's ability to cross biological membranes and improve its binding affinity to target proteins. nih.gov Halogenated quinolines have demonstrated potent antibacterial and anticancer activities. nih.govresearchgate.net For instance, the position of the halogen can influence the compound's electronic properties and steric interactions with biological targets. The development of metal-free, regioselective halogenation methods has further expanded the ability to synthesize diverse halogenated quinolines. rsc.org

Specific Research Focus on (8-bromoquinolin-5-yl)methanol

This compound is a specific derivative that incorporates both a bromine atom and a hydroxymethyl group on the quinoline ring. This particular arrangement of functional groups makes it a compound of interest for synthetic and medicinal chemistry research. The bromine at the 8-position and the hydroxymethyl group at the 5-position create a unique electronic and steric environment.

The synthesis of this compound and its analogs is a key area of investigation. Researchers explore various synthetic routes, often involving the bromination of a quinoline precursor followed by the introduction of the hydroxymethyl group. One documented method involves the reduction of 5-bromoquinoline-8-carbaldehyde. Another approach could potentially involve the functionalization of 8-bromo-5-methylquinoline. The development of efficient and regioselective synthetic methods is crucial for making this and related compounds readily available for further study.

The primary research interest in this compound lies in its potential as an intermediate for creating more complex molecules. The presence of both the bromo and hydroxymethyl functional groups allows for a variety of subsequent chemical transformations, making it a versatile building block for constructing novel compounds with potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name This compound
SMILES C1=CC2=C(C=CC(=C2N=C1)Br)CO
InChIKey CGVXFYVJMYTZQT-UHFFFAOYSA-N
XLogP3-AA (Predicted) 2.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Monoisotopic Mass 236.97893 Da

This data is compiled from computational predictions. uni.lu

Properties

CAS No.

943847-25-4

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 8 Bromoquinolin 5 Yl Methanol

Precursor Synthesis and Functionalization of the Quinoline (B57606) Core

The foundation of synthesizing (8-bromoquinolin-5-yl)methanol lies in the initial construction and subsequent modification of the quinoline ring system. This typically involves either building the quinoline scaffold with a pre-existing substituent at the 8-position or introducing this substituent at a later stage.

Synthesis of 8-Substituted Quinoline Intermediates

The quinoline skeleton itself is commonly synthesized via classic methods such as the Skraup or Friedlander syntheses. scispace.com The Skraup synthesis involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde, while the Friedlander synthesis is the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde. scispace.com

For the specific purpose of synthesizing the target compound, it is often advantageous to start with a quinoline that is already substituted at the 8-position. 8-Hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are common and versatile starting materials. scispace.comresearchgate.net These can be synthesized through methods like the diazotization of 8-aminoquinoline or alkali fusion of quinoline-8-sulfonic acid. scispace.com The presence of the hydroxyl or amino group at the 8-position can influence the reactivity and regioselectivity of subsequent reactions. Another approach involves the synthesis of 8-aminoquinolines through an inverse-demand aza-Diels–Alder reaction, also known as the Povarov reaction, which utilizes simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org

Preparation of Brominated Quinoline Precursors

With an 8-substituted quinoline in hand, the next critical step is the introduction of the bromine atom at the 8-position. If starting with unsubstituted quinoline, direct bromination can lead to a mixture of products, with substitution favoring the 5- and 8-positions under electrophilic conditions. quora.com

A more controlled method involves the use of an 8-substituted precursor. For instance, 8-aminoquinoline can be converted to 8-bromoquinoline (B100496) via a Sandmeyer-like reaction. This involves the diazotization of the amino group followed by treatment with a copper(I) bromide solution. This provides a reliable method for installing the bromine atom specifically at the 8-position.

Alternatively, direct bromination of quinoline itself can be performed. The reaction of quinoline with bromine in the presence of a strong acid like concentrated sulfuric acid can yield 5-bromoisoquinoline, which can be further processed. google.com While this applies to the isoquinoline (B145761) isomer, similar principles can be applied to quinoline synthesis.

Regioselective Bromination Approaches to the Quinoline Ring

The control of regioselectivity is paramount in the synthesis of specifically substituted quinolines. The electronic nature of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, dictates the outcome of electrophilic substitution reactions like bromination.

Directed Bromination Strategies

The presence of directing groups on the quinoline ring plays a crucial role in determining the position of incoming electrophiles. Activating groups such as a hydroxyl (-OH) or amino (-NH2) group at the 8-position strongly direct electrophilic aromatic substitution to the 5- and 7-positions. researchgate.netacgpubs.org For example, the bromination of 8-hydroxyquinoline often yields a mixture of 5,7-dibromo-8-hydroxyquinoline and other mono- and di-bromo derivatives. researchgate.netacgpubs.org Similarly, 8-methoxyquinoline (B1362559) has been shown to undergo regioselective bromination at the C-5 position. researchgate.net

Metal-free protocols have also been developed for the regioselective C5-halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acids. rsc.org These methods demonstrate high generality and can be applied to a variety of 8-substituted quinolines, including amides and alkoxy derivatives, to exclusively yield the C5-halogenated product. rsc.org

Control of Selectivity at the 5-Position and 8-Position

In an unsubstituted quinoline molecule, electrophilic attack preferentially occurs on the benzene ring, specifically at the C5 and C8 positions. quora.com This is due to the relative stability of the resulting carbocation intermediates (sigma complexes). The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack.

Achieving specific bromination at the 8-position while having a functional group handle at the 5-position requires a careful synthetic design. One strategy is to first introduce the desired functionality at the 5-position and then perform the bromination. However, the directing effects of the 5-substituent must be considered. A more common and controlled approach is to first synthesize 8-bromoquinoline and then introduce the functional group at the 5-position.

Table 1: Regioselectivity in the Bromination of 8-Substituted Quinolines

Starting Material Brominating Agent/Conditions Major Product(s) Reference
8-Hydroxyquinoline Br₂ in CHCl₃ 5,7-Dibromo-8-hydroxyquinoline acgpubs.org
8-Methoxyquinoline Br₂ in CHCl₃ 5-Bromo-8-methoxyquinoline researchgate.net
8-Aminoquinoline Br₂ (2 eq.) in CH₂Cl₂ 5,7-Dibromo-8-aminoquinoline researchgate.net
N-(Quinolin-8-yl)amides Trichloroisocyanuric acid (TCCA) 5-Chloro-N-(quinolin-8-yl)amides rsc.org
N-(Quinolin-8-yl)amides Tribromoisocyanuric acid (TBCA) 5-Bromo-N-(quinolin-8-yl)amides rsc.org

Introduction of the Methanol (B129727) Moiety at the 5-Position

The final stage in the synthesis of this compound is the introduction of the hydroxymethyl (-CH₂OH) group at the 5-position of the 8-bromoquinoline precursor. A common and effective strategy for this transformation is a two-step process: formylation followed by reduction.

First, a formyl group (-CHO) is introduced at the 5-position to create 8-bromoquinoline-5-carbaldehyde (B6254786). This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, on the 8-bromoquinoline substrate. mdpi.com The choice of reaction depends on the specific nature of the substrate and the desired selectivity. The synthesis of related quinoline-5-carbaldehydes, such as 8-hydroxyquinoline-5-carbaldehyde, has been reported using these methods. mdpi.com

Once the 8-bromoquinoline-5-carbaldehyde intermediate is obtained, the aldehyde group is reduced to a primary alcohol. This reduction is typically accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction effectively converts the formyl group into the desired hydroxymethyl (methanol) moiety, yielding the final product, this compound.

Hydroxymethylation via Nucleophilic Substitution Reactions

One common approach to introduce the hydroxymethyl group is through nucleophilic substitution. This typically involves the use of a suitable quinoline precursor that can be functionalized at the 5-position. For instance, a common starting material is 8-bromoquinoline. chemicalbook.comsigmaaldrich.comnih.gov The introduction of a hydroxymethyl group can be achieved through a series of reactions, often involving formylation followed by reduction.

While direct hydroxymethylation via nucleophilic substitution on an unactivated quinoline ring can be challenging, the presence of activating groups can facilitate this transformation. However, for this compound, the more prevalent strategy involves the reduction of a carbonyl group at the 5-position.

Reduction Pathways for Methanol Group Installation

A more widely employed and efficient method for the synthesis of this compound is the reduction of a corresponding aldehyde, specifically 8-bromoquinoline-5-carbaldehyde. chemicalbook.com This method offers a reliable pathway to the desired alcohol.

The synthesis of the precursor, 8-bromoquinoline-5-carbaldehyde, is a critical step. This can be achieved through various formylation methods on the 8-bromoquinoline core. Once the aldehyde is obtained, it can be readily reduced to the primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

For example, the reduction of 8-amino-5-bromoquinoline-7-carbaldehyde (B15332565) to the corresponding methanol derivative has been documented using reducing agents like sodium borohydride. This highlights a general and effective strategy for installing the methanol group onto the quinoline ring system.

Optimization of Reaction Conditions and Yields in Synthesis

Influence of Solvent Systems and Temperature

The selection of an appropriate solvent system is crucial for maximizing reaction rates and yields. For the bromination of quinoline derivatives, solvents such as chloroform, acetonitrile, and carbon tetrachloride have been utilized. researchgate.netacgpubs.org The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.

Temperature control is also a critical factor. Bromination reactions are often conducted at controlled temperatures, ranging from 0°C to room temperature, to manage the regioselectivity and prevent the formation of unwanted byproducts. researchgate.netacgpubs.org For instance, the bromination of 8-substituted quinolines is often performed at specific temperatures to achieve mono-bromination at the desired position. researchgate.netacgpubs.org Similarly, reduction reactions are typically carried out at controlled temperatures to ensure complete conversion and minimize side reactions.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the course of the synthesis and enhancing reaction efficiency. In the bromination of quinolines, reagents like N-bromosuccinimide (NBS) are frequently used as a source of electrophilic bromine. The use of a catalyst, such as a Lewis acid, can also facilitate the bromination process. google.com

For the reduction of the aldehyde to the alcohol, the choice of reducing agent is critical. Sodium borohydride is a mild and selective reducing agent often favored for this transformation, while lithium aluminum hydride is a more powerful reducing agent that can be used if necessary. In some cases, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can also be employed for reductions.

The following table summarizes the key reagents and their roles in the synthesis:

Reagent/CatalystRole in Synthesis
N-bromosuccinimide (NBS)Brominating agent
Bromine (Br₂)Brominating agent
Sodium borohydride (NaBH₄)Reducing agent (aldehyde to alcohol)
Lithium aluminum hydride (LiAlH₄)Reducing agent (aldehyde to alcohol)
Palladium on carbon (Pd/C)Hydrogenation catalyst for reduction
Lewis Acids (e.g., AlCl₃)Catalyst for bromination

Strategies for Enhancing Reaction Efficiency

High-throughput experimentation and machine learning are emerging as powerful tools for the rapid optimization of reaction conditions. beilstein-journals.org By systematically varying parameters such as catalyst loading, temperature, and solvent, optimal conditions can be identified more efficiently than through traditional one-variable-at-a-time approaches. Additionally, process optimization techniques, such as those used in industrial methanol synthesis, can be adapted to improve yields and reduce waste. mdpi.comchemistryviews.org

Green Chemistry Aspects and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. researchgate.netbohrium.com This is particularly relevant for the synthesis of quinoline derivatives, given their importance in various fields. nih.govnih.gov

Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. bohrium.com For the synthesis of this compound, this can involve several approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. researchgate.netbohrium.com

Catalyst-Free or Recyclable Catalysts: The development of catalyst-free reaction conditions or the use of heterogeneous catalysts that can be easily recovered and reused can improve the sustainability of the process. researchgate.netbohrium.comnih.gov

One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single reaction vessel (one-pot synthesis) can reduce the need for intermediate purification steps, saving time, energy, and materials. researchgate.netbohrium.com

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields, leading to more energy-efficient processes. nih.govresearchgate.net

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the general principles and methodologies developed for other quinoline derivatives can be readily applied. researchgate.netbohrium.comnih.govresearchgate.net

The following table outlines some green chemistry approaches applicable to quinoline synthesis:

Green Chemistry ApproachDescription
Use of Greener SolventsEmploying solvents like water and ethanol to minimize environmental impact. researchgate.netbohrium.com
Catalyst-Free MethodsDeveloping reactions that proceed efficiently without the need for a catalyst. researchgate.netbohrium.com
Recyclable CatalystsUtilizing heterogeneous or nanocatalysts that can be easily separated and reused. researchgate.netbohrium.comnih.gov
One-Pot ReactionsCombining multiple synthetic steps into a single process to reduce waste and improve efficiency. researchgate.netbohrium.com
Microwave-Assisted SynthesisUsing microwave energy to accelerate reactions and reduce energy consumption. nih.govresearchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of 8 Bromoquinolin 5 Yl Methanol

Transformations at the Bromo Substituent

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom at the 8-position of (8-bromoquinolin-5-yl)methanol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. These reactions take advantage of the C-Br bond's susceptibility to oxidative addition to a low-valent palladium center.

Palladium-catalyzed borylation, such as the Miyaura-Ishiyama borylation, is a powerful method for converting aryl halides into arylboronates. These boron-containing compounds are versatile intermediates, most notably for subsequent Suzuki-Miyaura cross-coupling reactions.

In a study involving a derivative of this compound, specifically tert-butyl N-(8-bromoquinolin-5-yl-methyl)-N-methylcarbamate, a palladium-catalyzed borylation was attempted using bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction was carried out with a palladium catalyst, PdCl₂(dppf), and potassium acetate (B1210297) (KOAc) as the base in dimethyl sulfoxide (B87167) (DMSO). However, instead of the expected boronate ester, the major product isolated was the biaryl dimer, a result of an unintended cross-coupling between the starting material and the borylated product formed in situ. This highlights a potential complication in the borylation of such substrates, where the desired product can be consumed in a subsequent coupling reaction under the reaction conditions.

ReactantCatalystBoron ReagentBaseSolventTemperatureTime (h)Major Product
tert-butyl N-(8-bromoquinolin-5-yl-methyl)-N-methylcarbamatePdCl₂(dppf)Bis(pinacolato)diboronKOAcDMSO80 °C16Biaryl Dimer

This interactive table summarizes the conditions for the attempted palladium-catalyzed borylation reaction, which primarily yielded a biaryl byproduct.

The C-Br bond in this compound is also amenable to other pivotal palladium-catalyzed C-C bond-forming reactions.

Suzuki-Miyaura Coupling : As one of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling pairs an organoboron reagent with an organic halide. wikipedia.org this compound can act as the halide partner, reacting with various aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted quinolines, respectively. The reaction is valued for its mild conditions and tolerance of numerous functional groups, including the alcohol moiety present in the substrate. wikipedia.orglibretexts.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org this compound can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield an 8-alkynylquinoline derivative. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C(sp²)-C(sp) bonds and has been successfully applied to complex substrates like 8-bromoguanosine. nih.gov

Heck Reaction : The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orglibretexts.org this compound could react with various alkenes to introduce a vinyl group at the 8-position of the quinoline (B57606) ring. Intramolecular Heck reactions have been effectively used with substituted 8-hydroxyquinolines to synthesize complex fused-ring systems. researchgate.net

Mechanisms of Chemical Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting potential outcomes, including the formation of byproducts.

The functional groups of this compound allow for distinct oxidation and reduction transformations.

Oxidation : The primary alcohol of the hydroxymethyl group at the C-5 position can be oxidized. Mild oxidizing agents would typically convert it to the corresponding aldehyde, (8-bromoquinolin-5-yl)carbaldehyde. The use of stronger oxidizing agents, such as potassium permanganate, would likely lead to the formation of the carboxylic acid, 8-bromoquinoline-5-carboxylic acid.

Reduction : The bromine atom at the C-8 position can be removed via reduction, a process known as hydrodebromination. This is often achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, which would yield quinolin-5-ylmethanol. This transformation replaces the bromine atom with a hydrogen atom.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle. wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org

Transmetalation : The organic group from the coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki coupling) is transferred to the palladium center, displacing the halide. This step typically requires activation by a base. wikipedia.orglibretexts.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

A significant challenge in these reactions is the potential for byproduct formation. In the case of the palladium-catalyzed borylation mentioned earlier, the formation of a biaryl dimer is a prime example of a major side reaction. This occurs when the desired boronate ester product, formed after the borylation of the starting material, undergoes a subsequent Suzuki-Miyaura-type coupling with another molecule of the unreacted this compound derivative. This homo-coupling is often facilitated when the transmetalation of the newly formed boronate is faster than the initial borylation of the starting material, leading to the undesired dimer as a significant product.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of this compound in cross-coupling reactions is modulated by the electronic properties of its constituent parts.

The quinoline ring itself is an electron-deficient system due to the electronegativity of the nitrogen atom. This makes the ring generally less reactive towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C-2 (alpha) and C-4 (gamma) positions. researchgate.net This electron deficiency also influences the reactivity of attached halides in cross-coupling reactions. Halogens at the electron-poor C-2 and C-4 positions are more susceptible to oxidative addition with Pd(0) than those at other positions. researchgate.netmdpi.com

In this compound, the bromine is at the C-8 position, which is part of the benzene (B151609) ring portion of the heterocycle. Its reactivity is influenced by both the electron-withdrawing nature of the fused pyridine (B92270) ring and the electronic character of the hydroxymethyl group at C-5. The hydroxymethyl group (-CH₂OH) is generally considered a weak electron-donating group through induction. This electronic interplay affects the electron density of the C-Br bond and its propensity to undergo oxidative addition, a critical step for initiating the cross-coupling catalytic cycle. The precise balance of these effects determines the optimal conditions (catalyst, ligand, base, and temperature) required to achieve efficient and selective coupling.

Advanced Spectroscopic and Computational Characterization of 8 Bromoquinolin 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. For (8-bromoquinolin-5-yl)methanol, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm its constitution and the specific arrangement of its atoms.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

The aromatic region would likely display a set of coupled multiplets. The protons on the quinoline ring (H2, H3, H4, H6, and H7) would have chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent, as well as the hydroxymethyl group. Based on studies of similar quinoline derivatives, these protons are expected to resonate in the range of 7.0 to 9.0 ppm. uncw.eduresearchgate.net The specific coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants (J-values) would be instrumental in assigning each proton to its specific position on the ring.

The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5 to 5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H28.8 - 9.0ddJ ≈ 4.5, 1.5
H37.5 - 7.7ddJ ≈ 8.5, 4.5
H48.4 - 8.6ddJ ≈ 8.5, 1.5
H67.8 - 8.0dJ ≈ 8.0
H77.3 - 7.5dJ ≈ 8.0
-CH₂OH4.8 - 5.0s-
-OHVariablebr s-

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous compounds. It is not experimentally verified data for this compound.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbon atoms of the quinoline ring would resonate in the aromatic region, typically between 110 and 150 ppm. The carbon atom bearing the bromine (C8) would be significantly influenced by the halogen's electronic effects. The chemical shifts of the other ring carbons would also be affected by their position relative to the nitrogen, bromine, and hydroxymethyl substituents. The methylene carbon of the methanol group would be expected to appear in the range of 60-65 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2~150
C3~122
C4~136
C4a~148
C5~130
C6~128
C7~125
C8~120
C8a~140
-CH₂OH~62

Note: The data in this table is predicted based on computational models and data for analogous compounds. It is not experimentally verified data for this compound.

Two-Dimensional NMR Techniques for Complex Structures

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Br bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be found in the 1000-1260 cm⁻¹ range. Finally, a C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch3200-3600Broad, Medium-Strong
Aromatic C-H stretch3000-3100Medium-Weak
Aliphatic C-H stretch2850-3000Medium-Weak
C=N, C=C stretch1500-1600Medium-Strong
C-O stretch1000-1260Strong
C-Br stretch500-600Medium-Strong

Note: The data in this table is predicted based on characteristic functional group frequencies. It is not experimentally verified data for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₈BrNO. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of a hydrogen atom to form the [M-H]⁺ ion.

Loss of the hydroxyl group to form the [M-OH]⁺ ion.

Loss of the entire hydroxymethyl group to form the [M-CH₂OH]⁺ ion.

Cleavage of the bromine atom to form the [M-Br]⁺ ion.

Fragmentation of the quinoline ring system, which can lead to characteristic ions such as the phenylacetylene (B144264) radical cation from the loss of HCN. rsc.org

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺237/239Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine.
[M-H]⁺236/238Loss of a hydrogen atom.
[M-OH]⁺220/222Loss of the hydroxyl group.
[M-CH₂OH]⁺206/208Loss of the hydroxymethyl group.
[M-Br]⁺158Loss of the bromine atom.

Note: The data in this table is predicted based on the principles of mass spectrometry and known fragmentation patterns of related compounds. It is not experimentally verified data for this compound.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would unequivocally confirm the substitution pattern on the quinoline ring. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the quinoline rings of adjacent molecules. These interactions are crucial for understanding the solid-state packing and physical properties of the compound. While no crystal structure for this compound has been reported in the public domain, analysis of related quinoline structures suggests that the quinoline ring system itself would be essentially planar.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental method is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its stoichiometry. For this compound, with the molecular formula C₁₀H₈BrNO, the analysis provides a direct comparison between theoretically calculated elemental percentages and experimentally determined values.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent atoms (C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00). The molecular weight of this compound is 238.08 g/mol . nih.gov

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 10 120.10 50.45%
Hydrogen H 1.008 8 8.064 3.39%
Bromine Br 79.90 1 79.90 33.56%
Nitrogen N 14.01 1 14.01 5.88%
Oxygen O 16.00 1 16.00 6.72%

| Total | | | | 238.074 | 100.00% |

In practice, a small, precisely weighed sample of the compound is combusted in a specialized instrument. The resulting combustion products (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the experimental mass percentages of each element. A close agreement between the experimental and theoretical values (typically within a ±0.4% tolerance) provides strong evidence for the compound's identity and purity. For instance, similar analyses performed on related bromo-quinoline derivatives have been used to confirm their structures successfully. acgpubs.orgresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental data by predicting structures, energies, and various properties. For this compound, theoretical studies are invaluable for understanding its electronic characteristics and conformational preferences, which are key determinants of its reactivity and potential applications.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. dergipark.org.trresearchgate.net By applying DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), the optimized molecular geometry of this compound can be calculated. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy state.

The calculations yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides a map of the electron density distribution, highlighting regions of high and low electron density. This information is visualized through Molecular Electrostatic Potential (MEP) maps, where different colors represent varying electrostatic potentials. nih.gov For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be concentrated around the hydrogen atoms, marking them as sites for nucleophilic attack. nih.gov

Computational methods can predict spectroscopic data, which is immensely useful for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk

Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound can aid in the assignment of signals in experimentally obtained spectra. While experimental values are influenced by solvent, temperature, and concentration, calculated shifts in a vacuum or with a solvent model provide a solid baseline for comparison. sigmaaldrich.compitt.educarlroth.com Discrepancies between predicted and observed shifts can reveal subtle structural features or intermolecular interactions in solution.

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.5 - 8.9 m
-CH₂OH ~4.9 s
-CH₂OH ~5.5 t (exchangeable)

Note: These are hypothetical values for illustrative purposes. Actual values depend on the level of theory and solvent model used.

The hydroxymethyl group (-CH₂OH) attached to the quinoline ring is not fixed; it can rotate around the C-C single bond. This rotation gives rise to different conformers (spatial arrangements) of the molecule, each with a distinct energy level. Conformational analysis, often performed using DFT, involves calculating the molecule's energy as a function of the dihedral angle of the hydroxymethyl group. nih.gov

By performing a potential energy surface (PES) scan, researchers can identify the lowest-energy (most stable) conformer and any higher-energy conformers, as well as the energy barriers to rotation between them. nih.gov The geometry of the most stable conformer is crucial as it represents the most populated state of the molecule and governs its interactions. For this compound, the orientation of the -OH group relative to the quinoline ring and the bromine atom would be a key determinant of its stability due to potential intramolecular hydrogen bonding or steric hindrance.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline ring system, while the LUMO would also be distributed across the aromatic system. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This analysis helps in predicting how the molecule will interact with other reagents and its behavior in charge-transfer processes. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
(8-bromoquinolin-7-yl)methanol
(5-bromoquinolin-8-yl)methanol
4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile
Carbon Dioxide

Exploration of Academic Research Applications and Structure Activity Relationships

Utilization as a Synthetic Building Block for Complex Molecules

The strategic placement of the bromo and methanol (B129727) functionalities on the quinoline (B57606) core makes (8-bromoquinolin-5-yl)methanol a versatile precursor for the synthesis of more elaborate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of substituents at the 8-position. Concurrently, the primary alcohol of the methanol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, providing a secondary point for molecular elaboration.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the synthetic utility of analogous bromo-substituted quinolines is well-established. For instance, various bromo-substituted quinolines have been utilized as key intermediates in the synthesis of novel phthalonitriles, which are precursors to phthalocyanines with potential applications in materials science and photodynamic therapy. researchgate.net The reactivity of the bromine atom allows for the ether linkage to a phthalonitrile (B49051) moiety, demonstrating a common synthetic strategy that could be applied to this compound.

The general synthetic transformations applicable to this class of compounds are summarized in the table below:

Reaction TypeReagents and ConditionsProduct Type
Oxidation of MethanolPCC, DMP, Swern oxidation8-bromoquinoline-5-carbaldehyde (B6254786)
Oxidation of MethanolJones reagent, KMnO48-bromoquinoline-5-carboxylic acid
Suzuki CouplingAryl boronic acid, Pd catalyst, base8-aryl-quinolin-5-yl)methanol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base8-alkynyl-quinolin-5-yl)methanol
Buchwald-Hartwig AminationAmine, Pd catalyst, base8-amino-quinolin-5-yl)methanol

These examples highlight the potential of this compound as a foundational element for the construction of diverse and complex molecular structures.

Role in Medicinal Chemistry Research and Rational Drug Design Principles

The quinoline ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the bromine atom and the methanol group on the this compound scaffold provides medicinal chemists with valuable tools for rational drug design and the exploration of structure-activity relationships (SAR).

Scaffold Optimization and Analog Design for Biological Research

This compound serves as an excellent starting point for scaffold optimization and the design of novel analogs for biological screening. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different but functionally equivalent scaffold, is a common strategy in drug discovery. mdpi.comelsevierpure.com While no specific scaffold hopping examples originating from this compound are documented, its structural motifs are present in various biologically active quinoline derivatives.

Medicinal chemists can systematically modify the this compound scaffold to probe the chemical space around the quinoline core. For example, the bromine atom can be replaced with a variety of functional groups to investigate the influence of electronics and sterics on biological activity. Similarly, the methanol group can be extended or modified to explore interactions with specific pockets within a biological target.

A hypothetical analog design strategy starting from this compound could involve:

Modification at the 8-position: Replacing the bromine with different aryl, heteroaryl, or alkyl groups via cross-coupling reactions to explore new binding interactions.

Modification at the 5-position: Oxidizing the methanol to an aldehyde or carboxylic acid to introduce hydrogen bond acceptors or to form amides and esters with various building blocks.

Modification of the quinoline core: Introducing substituents at other positions of the quinoline ring to fine-tune the electronic properties and solubility of the molecule.

Mechanisms of Biological Interaction at the Molecular Level (in vitro and in silico)

Understanding how a molecule interacts with its biological target at the molecular level is a cornerstone of modern drug discovery. While direct studies on this compound are limited, the broader class of quinoline derivatives has been extensively studied, providing insights into potential mechanisms of action.

Quinoline-based compounds have been identified as inhibitors of various enzymes, including kinases, which are critical regulators of cell signaling and are often implicated in diseases such as cancer. The planar nature of the quinoline ring allows it to participate in π-stacking interactions within the ATP-binding site of many kinases. While no specific enzyme inhibition data for this compound is available, related quinoline derivatives have shown inhibitory activity against various enzymes. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been investigated as potential inhibitors of enzymes involved in neurodegenerative diseases.

Identifying the specific molecular target of a bioactive compound is a crucial step in understanding its mechanism of action. Techniques such as affinity chromatography and chemical proteomics are often employed for this purpose. For a compound like this compound, the methanol group could be functionalized with a linker to create a probe for "fishing" its binding partners from cell lysates. While no such studies have been reported for this specific compound, this approach is a standard method for target identification in medicinal chemistry.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The quinoline scaffold is present in ligands for various receptors. For example, derivatives of tetrahydroisoquinoline, a related heterocyclic system, have been studied for their binding affinity to serotonin (B10506) receptors. Although no receptor binding data for this compound is publicly available, its structure suggests that its derivatives could be evaluated for their affinity to a range of G-protein coupled receptors (GPCRs) or other receptor families. The bromine atom, for instance, could engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Investigation of Antimicrobial and Anticancer Mechanisms (in vitro)

The exploration of quinoline derivatives for their therapeutic potential has been a significant area of research. While specific in-vitro studies on the antimicrobial and anticancer mechanisms of this compound are not extensively detailed in publicly available literature, the broader family of quinoline compounds has demonstrated notable biological activities.

Quinolines, as a class, are known to possess a wide range of pharmacological effects, including antimicrobial and anticancer properties. nih.gov For instance, halogenated quinolones have been shown to exhibit phototoxicity and can generate reactive oxygen species like singlet oxygen and superoxide (B77818) anions, which can contribute to their antimicrobial effects. nih.gov The position of the halogen atom can influence this activity. nih.gov

In the realm of anticancer research, certain 8-hydroxyquinoline derivatives have been investigated for their cytotoxic effects. nih.gov For example, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) has been identified as a potent anti-cancer agent, demonstrating greater cytotoxicity in human cancer cell lines compared to other analogues like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline). nih.gov The anticancer activity of some quinoline derivatives is thought to be mediated through mechanisms such as the inhibition of proteasome activity and the generation of intracellular reactive oxygen species, which can be enhanced by the presence of metal ions like copper. nih.gov

While these findings relate to the broader quinoline family, they provide a foundation for the potential antimicrobial and anticancer mechanisms that could be investigated for this compound. Further in-vitro studies are necessary to elucidate the specific mechanisms of action of this particular compound.

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy and Selectivity

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which involve systematically modifying a molecule's structure and observing the resulting changes in biological activity, are crucial for optimizing molecular efficacy and selectivity.

For the broader class of 8-hydroxyquinolines, SAR studies have revealed key determinants of their biological effects. For example, in the context of antiplaque activity against Streptococcus mutans, the nature of the substituent at the 5-position of the 8-hydroxyquinoline core plays a critical role. nih.gov A study on fourteen 8-hydroxyquinolines found that smaller substituents at the 5-position generally lead to higher activity. nih.gov However, the negative impact of larger substituents can be counteracted by the presence of lipophilic and electron-withdrawing groups. nih.gov This suggests a complex interplay of steric, hydrophobic, and electronic factors in determining the biological activity of these compounds. nih.gov

Computational Docking and Ligand-Protein Interaction Analysis

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery and molecular biology. nih.govnih.gov These techniques allow researchers to predict the binding orientation of a small molecule (ligand) to a protein target and to analyze the non-covalent interactions that stabilize the complex. nih.gov This provides valuable insights into the mechanism of action of a compound and can guide the design of more potent and selective inhibitors. nih.gov

The process of protein-ligand binding is governed by a variety of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Computational docking algorithms simulate the binding process and score the different binding poses based on these interactions to identify the most likely binding mode. nih.gov

While specific computational docking studies featuring this compound as the ligand are not prominently reported in the literature, the quinoline scaffold has been the subject of such investigations. For instance, docking studies have been employed to understand the interactions of quinoline derivatives with various protein targets, including those relevant to cancer and infectious diseases. mdpi.comresearchgate.net These studies help in rationalizing the observed biological activities and in designing new derivatives with improved binding affinities.

For this compound, computational docking could be a powerful approach to identify potential protein targets and to understand the key interactions at the molecular level. By docking this compound into the active sites of various enzymes or receptors, researchers could generate hypotheses about its mechanism of action, which could then be tested experimentally.

Potential in Materials Science Research

Beyond its potential biological applications, the unique chemical structure of this compound also suggests its utility in the field of materials science. The quinoline core, with its aromatic and heterocyclic nature, can impart interesting electronic and optical properties to materials.

Development of Optoelectronic Materials

Quinoline derivatives are known to be used in the synthesis of dyes and pigments, which is a testament to their tunable optical properties. The extended π-system of the quinoline ring can absorb and emit light, making it a suitable building block for optoelectronic materials. The presence of a bromine atom and a hydroxymethyl group in this compound offers handles for further chemical modifications, allowing for the fine-tuning of its electronic and photophysical properties.

While specific research on the application of this compound in optoelectronic materials is not widely documented, the broader class of quinoline derivatives has been explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to modify the quinoline core with different substituents allows for the creation of materials with tailored energy levels and charge transport properties, which are critical for the performance of optoelectronic devices.

Role in Advanced Functional Materials Synthesis

The reactivity of the functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules and polymers. The hydroxymethyl group can be readily oxidized or converted to other functional groups, while the bromine atom can participate in various cross-coupling reactions. These reactions open up avenues for incorporating the quinoline moiety into larger molecular architectures, leading to the creation of advanced functional materials.

For instance, quinoline-containing polymers could exhibit interesting properties such as thermal stability, conductivity, or specific recognition capabilities. The synthesis of such materials often involves a step-by-step approach, and this compound could serve as a key intermediate in these synthetic pathways. nih.gov While the direct application of this compound in advanced functional materials is yet to be extensively explored, its chemical versatility makes it a promising candidate for future research in this area.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Methodologies

A primary challenge in the utility of any chemical building block is its accessibility through efficient and scalable synthetic routes. While traditional methods for quinoline (B57606) synthesis like the Skraup, Friedlander, and Gould–Jacobs reactions are well-established, they often require harsh conditions and can be costly. researchgate.net Modern synthetic chemistry is moving towards more sustainable and efficient "green" approaches that minimize waste and energy consumption. researchgate.net

Future research will likely focus on developing novel synthetic pathways to (8-bromoquinolin-5-yl)methanol and its derivatives. Key areas of exploration include:

Late-Stage C-H Functionalization: Directing the functionalization of the quinoline core at specific positions is a significant challenge. Transition metal catalysis has proven effective for the C-H functionalization of quinolines. doaj.org Future work could explore catalytic systems for the direct and regioselective introduction of the hydroxymethyl group onto an 8-bromoquinoline (B100496) precursor, bypassing multi-step sequences.

Optimized Bromination Strategies: The regioselectivity of quinoline bromination is highly dependent on reaction conditions and the nature of existing substituents. acgpubs.orgresearchgate.net Studies on the bromination of 8-hydroxyquinoline (B1678124) have shown that controlling the stoichiometry of bromine and the choice of solvent is crucial for achieving selective mono- or di-bromination. acgpubs.orgresearchgate.netresearchgate.net Developing highly selective methods for the 8-position bromination on a quinoline ring already bearing a C5-substituent (or vice-versa) remains a significant synthetic hurdle.

Flow Chemistry and Automation: Implementing continuous flow processes for the synthesis of quinoline derivatives can offer improved safety, efficiency, and scalability over traditional batch methods. Automating these processes could accelerate the production of this compound and a library of its analogs for screening purposes.

Table 1: Potential Strategies for the Synthesis and Functionalization of Quinoline Derivatives

StrategyDescriptionPotential AdvantagesKey Challenges
Modified Skraup/Doebner-von Miller Synthesis Use of substituted anilines and α,β-unsaturated carbonyl compounds under greener conditions (e.g., microwave assistance, ionic liquids). researchgate.netAccess to diverse core structures from simple precursors.Harsh conditions often still required; regioselectivity can be poor.
Palladium-Catalyzed Cross-Coupling Using the bromine atom on this compound for Suzuki, Heck, or Sonogashira reactions to introduce new carbon-carbon bonds. rroij.comHigh functional group tolerance; creates complex molecular architectures.Catalyst cost and removal; optimization of reaction conditions.
Buchwald-Hartwig Amination Palladium-catalyzed reaction of the bromo-substituent with amines to form new carbon-nitrogen bonds. mdpi.comDirect route to aminoquinoline derivatives with medicinal potential.Catalyst sensitivity; potential for side reactions with other functional groups.
Direct C-H Hydroxymethylation Catalytic introduction of a -CH₂OH group at the C5 position of 8-bromoquinoline.Atom-economical; reduces the number of synthetic steps.Achieving high regioselectivity on the electron-deficient quinoline ring.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. The electronic nature of the quinoline ring system—a fusion of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring—complicates predictions of reactivity and regioselectivity. nih.gov

Future research should prioritize:

In-depth Spectroscopic and Kinetic Studies: Utilizing advanced techniques like in-situ IR/NMR spectroscopy and detailed kinetic analysis to probe reaction intermediates and transition states during the functionalization of the quinoline core. This could provide critical insights into the factors controlling regioselectivity in bromination and other electrophilic substitution reactions.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the most likely sites for electrophilic or nucleophilic attack. doaj.org This can help rationalize experimental observations and guide the design of more selective catalysts and reaction conditions.

Understanding Substituent Effects: A systematic study of how the electronic and steric properties of the bromine atom at C8 and the hydroxymethyl group at C5 mutually influence the reactivity of the quinoline ring is needed. This knowledge is crucial for predicting the outcomes of subsequent derivatization reactions.

Expansion into New Areas of Chemical and Materials Science

The bifunctional nature of this compound makes it a highly attractive building block for creating novel molecules with applications in diverse fields. Quinoline derivatives are already known for their use as anticancer, antimicrobial, and anti-inflammatory agents, as well as their application in materials like Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors. rroij.comontosight.aimdpi.comresearchgate.net

Future directions for application-focused research include:

Medicinal Chemistry: The compound can serve as a scaffold for creating libraries of new drug candidates. The bromine atom is a versatile handle for introducing various functionalities via cross-coupling reactions, while the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or esterified to modulate solubility and bioavailability. These modifications could lead to new kinase inhibitors or antimicrobial agents. ontosight.ai

Materials Science: The chelating ability of the quinoline nitrogen and a functional group at the 8-position is well-documented, particularly in 8-hydroxyquinolines. rroij.comresearchgate.net By modifying the hydroxymethyl group of this compound, it may be possible to create new ligands for metal complexes with interesting photophysical properties, suitable for use in OLEDs or as fluorescent sensors for specific metal ions.

Catalysis: Quinoline-based ligands are used in various catalytic transformations. This compound could be elaborated into more complex chiral ligands for asymmetric catalysis, opening new avenues in synthetic chemistry.

Table 2: Potential Transformations of this compound and Their Applications

Functional GroupReaction TypePotential ProductApplication Area
8-Bromo Suzuki Coupling8-Aryl-quinolin-5-yl)methanolMaterials Science (OLEDs), Medicinal Chemistry
8-Bromo Buchwald-Hartwig Amination(8-Amino-quinolin-5-yl)methanolMedicinal Chemistry (Drug Scaffolds)
8-Bromo Sonogashira Coupling(8-Alkynyl-quinolin-5-yl)methanolFunctional Materials, Chemical Probes
5-Methanol Oxidation8-Bromoquinoline-5-carbaldehyde (B6254786)Synthetic Intermediate
5-Methanol Oxidation8-Bromoquinoline-5-carboxylic acidMedicinal Chemistry, Ligand Synthesis
5-Methanol Etherification/EsterificationEther/Ester DerivativesProdrug Design, Modulating Physicochemical Properties

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. springernature.com For a scaffold like quinoline, these computational tools offer powerful new capabilities for accelerating discovery. doaj.orgresearchgate.net

Key opportunities for future research include:

Predictive Synthesis and Regioselectivity: ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps. An artificial neural network has already been developed to predict site selectivity for the electrophilic substitution of quinoline derivatives with high accuracy. doaj.org Applying such models to this compound could rapidly identify the most promising conditions for its synthesis and derivatization, saving significant experimental time and resources.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can design novel molecules from scratch. springernature.com By providing the model with the this compound scaffold and a set of desired properties (e.g., high binding affinity to a specific protein target, drug-like physicochemical properties), these algorithms can generate libraries of new, optimized compounds for virtual screening and subsequent synthesis.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the biological activity, toxicity, and material properties of novel derivatives of this compound before they are ever synthesized. This allows researchers to prioritize the most promising candidates and focus experimental efforts where they are most likely to succeed. The use of computational tools to predict pharmacokinetic properties and reduce attrition in early drug discovery is already a recognized strategy.

The continued development of these AI/ML tools, coupled with automated synthesis platforms, will create a high-throughput discovery engine, enabling the rapid exploration of the chemical space around this compound and unlocking its full potential in science and technology.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of (8-bromoquinolin-5-yl)methanol, and how do they influence its reactivity?

  • Answer : The compound features a quinoline backbone substituted with a bromine atom at position 8 and a hydroxymethyl group at position 5. The bromine atom enhances electrophilic substitution reactivity (e.g., Suzuki couplings), while the hydroxymethyl group allows for oxidation to carboxylic acids or participation in esterification reactions. The planar aromatic system facilitates π-π stacking interactions, relevant in ligand-protein binding studies. Structural data, including SMILES (C1=CC2=C(C=CC(=C2N=C1)Br)CO) and InChIKey (CGVXFYVJMYTZQT-UHFFFAOYSA-N), are critical for computational modeling and spectroscopic comparisons .

Q. What synthetic methodologies are reported for this compound?

  • Answer : Synthesis typically involves bromination of quinoline precursors followed by hydroxymethylation. For example:

  • Step 1 : Bromination of 5-hydroxyquinoline derivatives using reagents like PBr3\text{PBr}_3 or NBS\text{NBS}.
  • Step 2 : Hydroxymethylation via Mannich reaction or formylation followed by reduction.
    Reaction progress is monitored via TLC (e.g., silica gel plates with CH2Cl2/hexane\text{CH}_2\text{Cl}_2/\text{hexane}), and purification employs column chromatography .

Q. What safety precautions are necessary when handling this compound?

  • Answer : Brominated compounds require strict safety protocols due to potential toxicity and bioaccumulation risks. Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in dry, sealed containers at room temperature. Toxicity data for methanol derivatives (e.g., CNS depression, ocular hazards) suggest limiting exposure to <200 ppm (ACGIH guidelines) .

Advanced Research Questions

Q. How can collision cross-section (CCS) data improve the identification of this compound in mass spectrometry?

  • Answer : Predicted CCS values (e.g., [M+H]+=141.1A˚2\text{[M+H]}^+ = 141.1 \, \text{Å}^2) enable differentiation from structural isomers in ion mobility spectrometry. These values are derived from computational models (e.g., MOBCAL) and validated against experimental drift tube measurements. CCS data are critical for metabolomics and proteomics studies where isobaric interferences occur .

Q. What strategies resolve contradictions in spectroscopic data during compound characterization?

  • Answer : Discrepancies in 1H NMR^1\text{H NMR} or 13C NMR^{13}\text{C NMR} peaks may arise from solvent effects or tautomerism. Mitigation strategies include:

  • Multi-technique validation : Cross-reference with IR (C-O stretch at ~3200 cm1^{-1}) and HRMS ([M+H]+=237.98621\text{[M+H]}^+ = 237.98621).
  • Computational DFT simulations : Compare experimental vs. calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. How does the hydroxymethyl group at position 5 influence the compound’s biological interactions?

  • Answer : The hydroxymethyl group participates in hydrogen bonding with biological targets (e.g., enzymes or DNA). For instance, in kinase inhibition assays, this group stabilizes interactions with ATP-binding pockets. Oxidation to a carboxylate enhances solubility but may reduce membrane permeability, as seen in analogues like 8-carboxyquinoline derivatives .

Q. What are the environmental implications of using brominated quinoline derivatives in research?

  • Answer : Brominated compounds pose bioaccumulation risks and may generate toxic byproducts (e.g., dioxins) during incineration. Green chemistry alternatives, such as catalytic bromination using Br2/FeCl3\text{Br}_2/\text{FeCl}_3, reduce waste. LC-MS monitoring of degradation products (e.g., debrominated species) is recommended for environmental impact assessments .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for bromination steps .
  • Analytical Workflow : Pair UPLC-QTOF-MS with ion mobility for high-confidence identification .
  • Safety Protocols : Implement in vitro toxicity screening (e.g., neutral red assays) before biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.